Chromium tris(bis(trimethylsilyl)amide)
Description
Properties
CAS No. |
37512-31-5 |
|---|---|
Molecular Formula |
C18H54CrN3Si6 |
Molecular Weight |
533.1 g/mol |
IUPAC Name |
bis(trimethylsilyl)azanide;chromium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Cr/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChI Key |
VBRJAKGQBIKJBF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Cr+3] |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
1.1 Olefin Hydroamination
Chromium tris(bis(trimethylsilyl)amide) serves as a catalyst for olefin hydroamination reactions. This process involves the addition of amines across carbon-carbon double bonds, leading to the formation of amines with high selectivity. The efficiency of this compound in catalyzing intramolecular olefin hydroamination has been documented, showcasing its utility in organic synthesis .
1.2 Synthesis of Organometallic Compounds
The compound plays a crucial role in the synthesis of various organometallic complexes. It can stabilize low-valent chromium species, which are essential for the development of new materials and catalysts. Research indicates that chromium tris(bis(trimethylsilyl)amide) can facilitate the formation of novel coordination complexes that exhibit unique properties, making it valuable in materials science .
Materials Science
2.1 Precursor for Thin Film Deposition
Chromium tris(bis(trimethylsilyl)amide) is utilized as a precursor in chemical vapor deposition (CVD) processes to create thin films of chromium and its alloys. These films are critical for applications in microelectronics and optoelectronics, where precise control over film thickness and composition is necessary .
2.2 Production of Nanostructured Materials
The compound is also involved in the synthesis of nanostructured materials through sol-gel processes. Its ability to form stable sols allows for the production of nanoparticles with tailored properties, which can be applied in catalysis, sensors, and drug delivery systems .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Hydroamination | Demonstrated high selectivity and efficiency in synthesizing amines from olefins using chromium tris(bis(trimethylsilyl)amide) as a catalyst. |
| Study 2 | Thin Film Deposition | Successful deposition of chromium films with controlled microstructure using CVD techniques involving this compound as a precursor. |
| Study 3 | Nanoparticle Synthesis | Achieved uniform nanoparticles with specific surface properties through sol-gel methods utilizing chromium tris(bis(trimethylsilyl)amide). |
Comparison with Similar Compounds
Comparison with Alkali Metal Bis(trimethylsilyl)amides
Alkali metal derivatives like potassium bis(trimethylsilyl)amide (KHMDS, [40949-94-8]) and lithium bis(trimethylsilyl)amide (LiHMDS, [4039-32-1]) are widely used as strong, non-nucleophilic bases in organic synthesis . Key distinctions include:
| Property | Chromium Tris(bis(trimethylsilyl)amide) | KHMDS/LiHMDS |
|---|---|---|
| Primary Role | Metal precursor or catalyst | Deprotonation/base in reactions |
| Solubility | Likely soluble in hydrocarbons | Soluble in THF, toluene, ether |
| Reactivity | Redox-active (Cr³⁺/Cr⁰ transitions) | Non-redox-active, Brønsted base |
| Thermal Stability | Moderate (decomposes at elevated temps) | Stable up to ~70–100°C |
Chromium’s complex is redox-active due to the metal center, unlike alkali metal amides, which function solely as bases. The steric bulk in both cases enhances stability but serves divergent purposes: in chromium, it prevents unwanted ligand dissociation; in KHMDS/LiHMDS, it reduces nucleophilicity .
Comparison with Uranium Tris(bis(trimethylsilyl)amide) Complexes
Tris(bis(trimethylsilyl)amido)uranium(III) (U[N(SiMe₃)₂]₃) shares structural similarities but exhibits distinct reactivity due to uranium’s f-block chemistry:
- Oxidation Sensitivity : Uranium(III) complexes are highly sensitive to oxidation, forming tetravalent species (U⁴⁺) upon ligand redistribution . Chromium’s oxidation states (commonly Cr³⁺) are less variable, suggesting greater stability under inert conditions.
Comparison with Lanthanide Tris(bis(trimethylsilyl)amide) Complexes
Lanthanide analogs, such as tris[N,N-bis(trimethylsilyl)amide]lanthanum(III) ([175923-07-6]) and terbium(III) ([109433-86-5]), highlight the role of the metal center:
| Property | Chromium Complex | Lanthanide Complexes |
|---|---|---|
| Electronic Structure | d-block metal with moderate magnetism | f-block metals with strong magnetic/optical properties |
| Applications | Catalysis, materials science | OLEDs, MRI contrast agents |
| Coordination Geometry | Likely trigonal planar | Variable (depends on lanthanide) |
Lanthanide complexes are prized for their luminescence and magnetic behavior, whereas chromium’s utility may lie in its redox activity. Both classes exhibit high thermal stability, but lanthanides often require rigorous anhydrous conditions due to their oxophilicity .
Preparation Methods
Reagents and Stoichiometry
A typical reaction utilizes CrCl₃ and LiN(SiMe₃)₂ in a 1:3 molar ratio:
The stoichiometry ensures complete substitution of chloride ligands by bis(trimethylsilyl)amide groups. Potassium derivatives (e.g., K{N(SiMe₃)₂}) may also serve as the amide source, as demonstrated in nickel systems.
Reaction Conditions
-
Solvent : Et₂O or THF are preferred due to their ability to dissolve both reactants and stabilize intermediates.
-
Temperature : Reactions are initiated at low temperatures (0–5°C) to mitigate side reactions, followed by gradual warming to room temperature.
-
Atmosphere : Strict inert conditions (argon or nitrogen) are mandatory to prevent hydrolysis or oxidation of the moisture-sensitive product.
Workup and Purification
Post-reaction, the mixture is filtered to remove lithium chloride byproducts. The supernatant is concentrated under reduced pressure, and the product is isolated via fractional crystallization from hexane or pentane at subambient temperatures (−18°C). This yields Cr[N(SiMe₃)₂]₃ as crystalline solids, often characterized by pale yellow or green hues depending on trace impurities.
Structural and Spectroscopic Characterization
Crystallographic Insights
While direct crystallographic data for Cr[N(SiMe₃)₂]₃ is absent in the provided sources, comparisons to analogous compounds (e.g., Sb[N(SiMe₃)₂]₃) suggest a trigonal-planar geometry around chromium. Key bond parameters extrapolated from group 15 complexes include:
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| Cr–N bond length | ~2.10–2.22 | Sb[N(SiMe₃)₂]₃ |
| N–Cr–N bond angle | ~103–113 | P[N(SiMe₃)₂]₃ |
| Cr···Si distance | ~3.15–3.38 | Ce[CH(SiMe₃)₂]₃ |
These metrics align with trends in metal–amide complexes, where larger central atoms exhibit longer M–N bonds and reduced bond angles.
Spectroscopic Data
-
NMR Spectroscopy : The trimethylsilyl groups produce distinct singlet resonances in ¹H NMR (δ ≈ 0.3–0.5 ppm) and ²⁹Si NMR (δ ≈ −10 to −15 ppm).
-
IR Spectroscopy : Stretching vibrations for Cr–N appear near 450–500 cm⁻¹, while Si–C and Si–N modes dominate the 800–1200 cm⁻¹ region.
Challenges and Optimization Strategies
Byproduct Formation
Residual LiCl or KCl can co-crystallize with the product, necessitating rigorous washing with nonpolar solvents. In nickel systems, prolonged stirring (18–24 hours) ensures complete ligand exchange, a protocol likely applicable to chromium.
Solvent Effects
Polar aprotic solvents (e.g., THF) enhance reaction rates but may coordinate to chromium, complicating purification. Et₂O offers a balance between solubility and inertness, though its low boiling point demands careful temperature control.
Scalability
Large-scale syntheses face challenges in maintaining stoichiometric precision and excluding moisture. Schlenk line techniques or glovebox setups are indispensable for multigram preparations.
Alternative Synthetic Approaches
Reductive Amination
Hypothetically, chromium metal could react with HN(SiMe₃)₂ under reducing conditions, though this route remains unexplored in the literature. Success in analogous systems (e.g., Lu[N(SiMe₃)₂]₃) suggests feasibility with catalytic hydrogenation or alkali metal reductants.
| Calcination Temp. (°C) | Silanol Type | Reactivity with Cr Precursors |
|---|---|---|
| 200 | Vicinal/geminal | High (rapid ligand exchange) |
| 600 | Isolated | Moderate (controlled grafting) |
Q & A
Q. What synthetic methodologies are recommended for preparing chromium tris(bis(trimethylsilyl)amide) with high purity?
Chromium tris(bis(trimethylsilyl)amide) can be synthesized via salt metathesis reactions, analogous to lanthanide analogs like yttrium or erbium tris(bis(trimethylsilyl)amide). A typical approach involves reacting chromium trichloride with three equivalents of potassium bis(trimethylsilyl)amide in anhydrous tetrahydrofuran (THF) under inert conditions . Purification requires rigorous exclusion of moisture and oxygen, followed by vacuum sublimation or recrystallization from hydrocarbon solvents. Characterization via elemental analysis and NMR spectroscopy is critical to confirm purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing chromium tris(bis(trimethylsilyl)amide)?
- X-ray Diffraction (XRD): Single-crystal XRD is essential for determining bond lengths and coordination geometry. For example, uranium analogs exhibit trigonal-planar coordination around the metal center, with Si–N bond distances averaging 1.72 Å .
- NMR Spectroscopy: - and -NMR can identify ligand environments. Trimethylsilyl groups typically resonate at δ 0.1–0.3 ppm () and δ −8 to −10 ppm () .
- Elemental Analysis: Confirms stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How does chromium tris(bis(trimethylsilyl)amide) mediate deprotonation reactions in organometallic synthesis?
The compound acts as a strong base due to the electron-donating bis(trimethylsilyl)amide ligands, which stabilize the chromium center and enhance its nucleophilicity. For example, yttrium tris(bis(trimethylsilyl)amide) deprotonates α-amino acid N-carboxyanhydrides at the 4-CH position, suggesting chromium derivatives may similarly activate inert C–H bonds in catalytic cycles . Mechanistic studies should combine kinetic experiments (e.g., variable-temperature NMR) with DFT calculations to map transition states .
Q. What computational strategies are suitable for modeling the electronic structure of chromium tris(bis(trimethylsilyl)amide)?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and relativistic effective core potentials (ECPs) can model chromium’s electronic configuration. Focus on ligand-metal charge transfer and frontier molecular orbitals to predict reactivity. For uranium analogs, DFT revealed significant 5f-orbital contributions to bonding, a framework adaptable to chromium studies .
Q. How can researchers resolve contradictions in reported crystallographic data for tris(bis(trimethylsilyl)amide) complexes?
Discrepancies in bond lengths or angles (e.g., Si–N vs. Cr–N distances) may arise from differences in crystallization solvents or temperature. Cross-validate data using multiple databases (CAS, ChemSpider) and replicate experiments under controlled conditions . For example, uranium tris(bis(trimethylsilyl)amide) showed Si–N bond variations of ±0.05 Å across studies, attributed to solvent adduct formation .
Experimental Design Considerations
Q. What reaction conditions optimize the use of chromium tris(bis(trimethylsilyl)amide) in nanocrystal synthesis?
- Solvent: Anhydrous THF or toluene minimizes side reactions.
- Temperature: Reactions at −78°C (dry ice/acetone bath) improve selectivity, as seen in indium-tin nanocrystal synthesis using analogous metal amides .
- Stoichiometry: A 1:3 metal-to-ligand ratio prevents ligand deficiency, which can lead to colloidal instability .
Q. How should researchers handle air-sensitive chromium tris(bis(trimethylsilyl)amide) in catalytic applications?
Use Schlenk lines or gloveboxes (<1 ppm O/HO). Store the compound under argon in flame-sealed ampoules or Teflon-valve containers. For catalytic testing, employ in situ monitoring (e.g., IR spectroscopy) to track degradation pathways .
Data Interpretation and Validation
Q. What strategies validate the reproducibility of catalytic cycles involving chromium tris(bis(trimethylsilyl)amide)?
- Control Experiments: Compare turnover frequencies (TOF) with/without chromium to confirm catalytic role.
- Isotopic Labeling: Use -labeled substrates to trace reaction pathways.
- Theoretical Cross-Check: Align experimental activation energies with DFT-predicted barriers .
Safety and Handling Protocols
Q. What safety protocols are critical when working with chromium tris(bis(trimethylsilyl)amide)?
- Personal Protective Equipment (PPE): Use flame-resistant lab coats, nitrile gloves, and safety goggles.
- Spill Management: Neutralize spills with dry sand or vermiculite; avoid water due to pyrophoric risks.
- Ventilation: Conduct reactions in fume hoods with HEPA filters to capture volatile siloxanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
